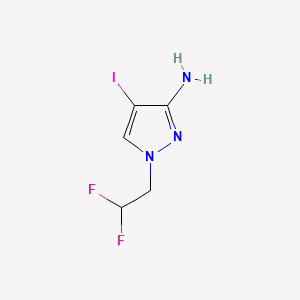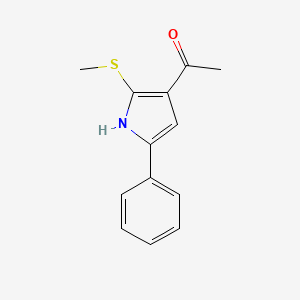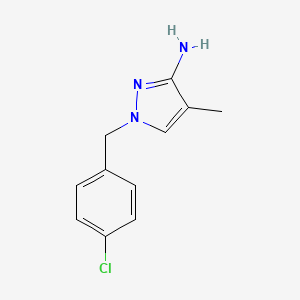![molecular formula C12H12ClN5O B10901619 4-chloro-1-methyl-N'-[1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10901619.png)
4-chloro-1-methyl-N'-[1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group and the pyridyl group. The final step involves the formation of the carbohydrazide moiety under specific reaction conditions, such as the use of hydrazine hydrate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like ethanol or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-Chloro-1-methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole-3-carbohydrazide: Lacks the pyridyl group, which may affect its biological activity.
1-Methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide: Lacks the chlorine atom, potentially altering its reactivity and interactions.
Uniqueness
4-Chloro-1-methyl-N’~3~-[(E)-1-(4-pyridyl)ethylidene]-1H-pyrazole-3-carbohydrazide is unique due to the presence of both the chloromethyl and pyridyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets.
Properties
Molecular Formula |
C12H12ClN5O |
|---|---|
Molecular Weight |
277.71 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12ClN5O/c1-8(9-3-5-14-6-4-9)15-16-12(19)11-10(13)7-18(2)17-11/h3-7H,1-2H3,(H,16,19)/b15-8+ |
InChI Key |
YNDLIKZORDXGSJ-OVCLIPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NN(C=C1Cl)C)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=NN(C=C1Cl)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10901565.png)
![N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B10901571.png)
![2-(3-bromophenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10901577.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10901589.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B10901602.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B10901603.png)
![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901606.png)
![2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide](/img/structure/B10901613.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B10901625.png)
